molecular formula C13H8F3NO2 B1393177 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1226291-45-7

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid

Cat. No. B1393177
CAS RN: 1226291-45-7
M. Wt: 267.2 g/mol
InChI Key: XDCCRNNYPWNESR-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethyl)phenyl)isonicotinic acid” is a chemical compound . It is used for R&D purposes and not for medicinal, household, or other uses .

Scientific Research Applications

Photovoltaic Performance in Solar Cells

Isonicotinate derivatives, including 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid, have been investigated for their impact on the performance of dye-sensitized solar cells. These derivatives, when used as additives in electrolytes, enhance the energy conversion efficiency of solar cells by increasing open-circuit potential and short current density. This application is significant for the development of high-efficient and low-cost solar cells (Bagheri & Dehghani, 2015).

Catalytic Applications in Organic Synthesis

Isonicotinic acid serves as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This demonstrates its utility in facilitating green, simple, and efficient methods in organic synthesis, particularly in the preparation of specific heterocyclic compounds (Zolfigol et al., 2013).

Semiconductor Material Properties

Isonicotinic acid containing porphyrin compounds have been synthesized and characterized for their potential as semiconductor materials. This research highlights the role of isonicotinic acid derivatives in the development of novel materials with specific electronic properties (Wang, Li, & Wang, 2021).

Liquid Crystal Development

The study of liquid crystalline compounds containing isonicotinic acid reveals its influence on the thermal behavior of these materials. This has implications for the development of new materials in display technology and other applications involving liquid crystals (Thaker & Patel, 2009).

Antibacterial Activity

Isonicotinic acid derivatives have been synthesized and evaluated for their antibacterial activity. Some compounds in this series have shown promising results against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Aragade et al., 2009).

Safety and Hazards

“2-(3-(Trifluoromethyl)phenyl)isonicotinic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, which include “2-(3-(Trifluoromethyl)phenyl)isonicotinic acid”, are used in the agrochemical and pharmaceutical industries. They are expected to have many novel applications in the future .

Biochemical Analysis

Biochemical Properties

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their function and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. For example, it can induce the expression of genes associated with antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications to minimize adverse effects while maximizing benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering the levels of key metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCRNNYPWNESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679522
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226291-45-7
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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